molecular formula C22H23NO3 B1326570 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932886-65-2

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B1326570
CAS No.: 932886-65-2
M. Wt: 349.4 g/mol
InChI Key: WUAAHEWPUXOBAJ-UHFFFAOYSA-N
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Description

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an isobutoxyphenyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the isobutoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as optoelectronic devices and two-dimensional materials.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its use as a xanthine oxidase inhibitor in the treatment of gout.

    2-(3-(Ethoxycarbonyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: An intermediate metabolite of febuxostat, used in the synthesis of other therapeutic agents.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.

Properties

IUPAC Name

6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(24)25)18-10-14(3)9-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAAHEWPUXOBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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